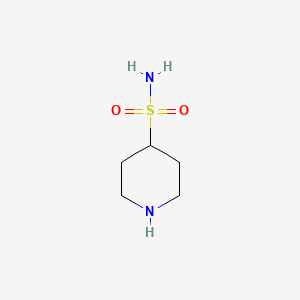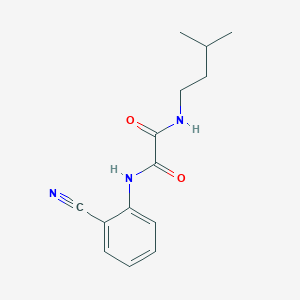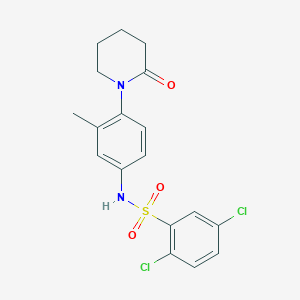
5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid is a chemical compound that belongs to the class of furan derivatives. . The presence of both furan and nitrophenyl groups in its structure makes it a compound of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid typically involves the reaction of 1-bromo-4-methyl-2-nitrobenzene with (5-formylfuran-2-yl)boronic acid in the presence of a palladium catalyst (Pd(PPh3)2Cl2) and potassium carbonate (K2CO3) in a mixture of dimethoxyethane, ethanol, and water . The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The furan ring and nitrophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted furan and nitrophenyl derivatives.
Scientific Research Applications
5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid involves its interaction with molecular targets and pathways. For instance, its antitubercular activity is attributed to its ability to inhibit the salicylate synthase MbtI in Mycobacterium tuberculosis, which is crucial for iron acquisition and virulence . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its function and disrupting the pathogen’s iron homeostasis.
Comparison with Similar Compounds
Similar Compounds
5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylic acid: Similar in structure but with a fluorine atom instead of a methyl group.
5-(4-Nitrophenyl)furan-2-carboxylic acid: Lacks the methyl group on the phenyl ring.
Methyl furan-2-carboxylate: A simpler derivative with a methyl ester group instead of the nitrophenyl group.
Uniqueness
5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid is unique due to the presence of both the methyl and nitrophenyl groups, which confer specific chemical reactivity and biological activity. Its ability to interfere with iron homeostasis in pathogens makes it a promising candidate for developing new antimicrobial agents .
Properties
IUPAC Name |
5-(2-methyl-4-nitrophenyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c1-7-6-8(13(16)17)2-3-9(7)10-4-5-11(18-10)12(14)15/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEXDNQYXBIZPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-furanylmethyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetamide](/img/structure/B2768067.png)
![2-[(4-methylquinolin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2768069.png)
![2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2768071.png)
![6-Tert-butyl-2-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2768074.png)
![9-(3-chloro-4-methylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![8-Methoxy-1,2,3,4,5,6-hexahydro-2,6-methanobenzo[B]azocine](/img/structure/B2768078.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclobutyl)methanone](/img/structure/B2768079.png)

![Trans-Tert-Butyl 1,4,5,5A,6,12A-Hexahydroazepino[4,5-F]Benzo[B][1,4,5]Oxathiazepine-3(2H)-Carboxylate 7,7-Dioxide](/img/structure/B2768082.png)
![2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2768083.png)

![[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2768086.png)

